molecular formula C20H28N2O5 B5088898 N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide

Cat. No.: B5088898
M. Wt: 376.4 g/mol
InChI Key: AEODQFJDXNKSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves the inhibition of HDAC enzymes. This compound play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA in the nucleus. By inhibiting HDAC activity, this compound promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to promoting cell cycle arrest, differentiation, and apoptosis, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been shown to modulate the immune system, promoting the activation of immune cells that can target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide in lab experiments is its potent inhibitory activity against HDAC enzymes. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity, which may limit its usefulness in clinical applications.

Future Directions

There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to HDAC inhibitors, which may help to personalize cancer therapy. Additionally, there is interest in exploring the potential of this compound in combination with other anticancer agents, which may enhance its effectiveness and reduce toxicity.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide involves a series of chemical reactions that begin with the condensation of 3,4,5-triethoxybenzoyl chloride with tert-butylhydroxylamine to form the tert-butyl ester of N-(3,4,5-triethoxybenzoyl)-hydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form this compound.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated potent antitumor activity against a variety of cancer cell lines.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-7-24-14-10-13(11-15(25-8-2)18(14)26-9-3)19(23)21-17-12-16(27-22-17)20(4,5)6/h10-12H,7-9H2,1-6H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEODQFJDXNKSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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